molecular formula C16H13NO2S B11682112 Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- CAS No. 63859-05-2

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-

Cat. No.: B11682112
CAS No.: 63859-05-2
M. Wt: 283.3 g/mol
InChI Key: WMIZGDRCBSNMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a methoxyphenyl group attached via an amino methylene linkage. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyaniline with 2,3-dihydro-1-benzothiophene-3-one under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, catalysts may be employed to enhance reaction rates and selectivity, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene or methoxyphenyl rings.

Scientific Research Applications

(2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its benzothiophene core and methoxyphenyl group, which confer unique chemical and biological properties. Unlike simpler aniline derivatives or plasticizers, this compound’s structure allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

63859-05-2

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)17-10-15-16(18)13-4-2-3-5-14(13)20-15/h2-10,18H,1H3

InChI Key

WMIZGDRCBSNMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.